molecular formula C8H9N3S B3043121 7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene CAS No. 74004-53-8

7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

Cat. No.: B3043121
CAS No.: 74004-53-8
M. Wt: 179.24 g/mol
InChI Key: APIBPPAVBJCEFB-UHFFFAOYSA-N
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Description

7-thia-2,5,10-triazatricyclo[64002,6]dodeca-1(8),3,5-triene is a complex organic compound characterized by its unique tricyclic structure

Mechanism of Action

Target of Action

It’s known that similar compounds, such as tetrahydropyridine derivatives, can alter the hedgehog signaling pathway , and imidazole compounds can inhibit Met receptor tyrosine kinase . These targets play crucial roles in cell growth and differentiation, and their inhibition can lead to significant effects on various types of cancers .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets (such as the hedgehog signaling pathway or met receptor tyrosine kinase) to inhibit their function . This inhibition could result in changes to cell growth and differentiation, potentially leading to anti-cancer effects .

Biochemical Pathways

Similar compounds are known to affect the hedgehog signaling pathway and met receptor tyrosine kinase . These pathways are involved in cell growth, differentiation, and survival. Inhibition of these pathways can lead to decreased cell proliferation and increased cell death, particularly in cancer cells .

Pharmacokinetics

It’s known that the piperidine ring structure, which is present in this compound, is often introduced into drug molecules to improve bioavailability and efficacy .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have anti-cancer effects due to its potential ability to inhibit the hedgehog signaling pathway and met receptor tyrosine kinase .

Action Environment

It’s known that the synthesis of similar compounds can be affected by factors such as temperature, solvent polarity, and the presence of water . These factors could potentially influence the compound’s action and efficacy.

Preparation Methods

The synthesis of 7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds, which are then cyclized to form the final tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield .

Chemical Reactions Analysis

7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene undergoes various types of chemical reactions, including:

Scientific Research Applications

7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.

Properties

IUPAC Name

7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-2-9-5-7-6(1)11-4-3-10-8(11)12-7/h3-4,9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBPPAVBJCEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N3C=CN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190792
Record name 5,6,7,8-Tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74004-53-8
Record name 5,6,7,8-Tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74004-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

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